2-p-Tolyl-1,3,2-dioxaborinane
Overview
Description
2-p-Tolyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C10H13BO2 and its molecular weight is 176.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrolytic Stability and Structural Analysis : The compound 2,2-Difluoro-4,6-dimethyl-5-(4'-nitrophenyl)-1,3,2-dioxaborinane, a derivative of 2-p-Tolyl-1,3,2-dioxaborinane, demonstrates a notable degree of hydrolytic stability. X-ray crystal structure analysis reveals a nearly planar 1,3,2-dioxaborinane ring, suggesting delocalization of the formal positive charge within the heterocyclic ring (Emsley et al., 1989).
Liquid Crystalline Properties : Research on 2,5-Diaryl-1,3,2-dioxaborinane derivatives has shown their ability to form mesomorphic phases over a wide temperature range. This establishes a new series of liquid-crystalline compounds containing a boron atom in their principal structure (Matsubara et al., 1989).
Conformational and Rotational Analysis : Theoretical studies have explored the barriers to internal rotation of the nitro group in axial and equatorial conformers of 2-methyl-5-nitro-1,3,2-dioxaborinane molecules, indicating the existence of two rotamers for both conformers. This provides insights into the conformational dynamics of these compounds (Valiakhmetova et al., 2008).
Synthesis and Reactivity in Organic Chemistry : The compound 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has been identified as a superior reagent in Heck versus Suzuki coupling reactions, offering improved selectivity and ease of preparation compared to other reagents (Lightfoot et al., 2003).
Electronic and Conformational Properties : Studies on the conformational analysis of 2-hydroxy-5-isobutyl-1,3,2-dioxaborinane and similar compounds using NMR spectroscopy and X-ray analysis have provided detailed information on their molecular structure and conformational preferences (Valiakhmetova et al., 2017).
Applications in Polymer Electrolytes : A novel dioxaborinane-contained solid state polymer electrolyte has been developed for symmetrical capacitors, exhibiting optimal ionic conductivity and energy density, highlighting its potential application in energy storage devices (Yuan et al., 2016).
properties
IUPAC Name |
2-(4-methylphenyl)-1,3,2-dioxaborinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEUNLMJWIXBBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxaborinane, 2-(4-methylphenyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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